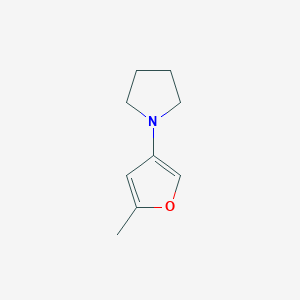
1-(5-Methylfuran-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H15NO. Its molecular weight is approximately 165.23 g/mol . This compound features a pyrrolidine ring fused with a furan moiety, resulting in an intriguing structure.
Méthodes De Préparation
Synthesis Routes
Several synthetic methods exist for preparing 1-(5-Methylfuran-3-yl)pyrrolidine. Here are a couple of common approaches:
-
Cyclization Reaction:
- One method involves cyclizing a suitable precursor containing both the furan and pyrrolidine moieties. For example, a furan aldehyde or ketone can react with a primary amine (e.g., methylamine) under acidic conditions to form the desired pyrrolidine-furan ring system.
- The reaction typically occurs at elevated temperatures and may require a catalyst.
-
Ring-Closing Metathesis (RCM):
- RCM is a powerful method for constructing cyclic compounds. In this case, a diene containing the furan and pyrrolidine functionalities undergoes metathesis to form the target compound.
- Grubbs-type catalysts are commonly employed for RCM reactions.
Industrial Production
While industrial-scale production methods may vary, the above synthetic routes serve as starting points for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(5-Methylfuran-3-yl)pyrrolidine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Reduction of the furan ring or the pyrrolidine ring can yield different products.
Substitution: Nucleophilic substitution reactions may occur at the furan or pyrrolidine positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these transformations.
Applications De Recherche Scientifique
1-(5-Methylfuran-3-yl)pyrrolidine finds applications in:
Organic Synthesis: As a versatile building block, it contributes to the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: The furan ring imparts unique aromatic properties.
Mécanisme D'action
The exact mechanism by which 1-(5-Methylfuran-3-yl)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological activity.
Comparaison Avec Des Composés Similaires
While 1-(5-Methylfuran-3-yl)pyrrolidine is distinctive due to its furan-pyrrolidine fusion, similar compounds include:
- Pyrrolidine derivatives with other heterocyclic rings.
- Furan-containing compounds with different substituents.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(5-methylfuran-3-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-8-6-9(7-11-8)10-4-2-3-5-10/h6-7H,2-5H2,1H3 |
Clé InChI |
GEJJRNKPOSJCFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CO1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


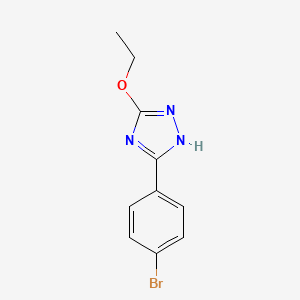
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
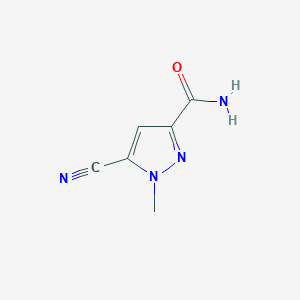


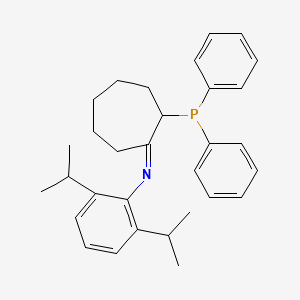

![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
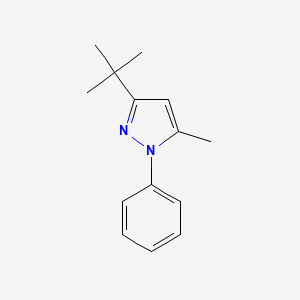
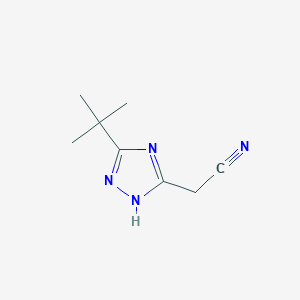
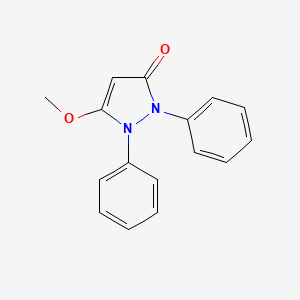
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
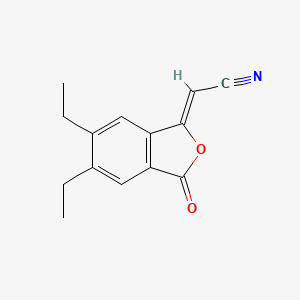
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
